molecular formula C18H13ClN4O6 B11680691 5-chloro-1,3-bis(4-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione

5-chloro-1,3-bis(4-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11680691
M. Wt: 416.8 g/mol
InChI Key: AQMWDQFBXFOKHX-UHFFFAOYSA-N
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Description

5-Chloro-1,3-bis[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, two nitrophenyl groups, and a tetrahydropyrimidine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,3-bis[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with urea in the presence of a base, followed by chlorination and cyclization reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-bis[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Chloro-1,3-bis[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-1,3-bis[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The nitrophenyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro group may also play a role in binding to target molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,3-bis[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 5-Chloro-1,3-bis[(4-aminophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness

5-Chloro-1,3-bis[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of nitrophenyl groups, which impart distinct chemical and biological properties. Compared to similar compounds with different substituents, this compound may exhibit enhanced reactivity and potential biological activities.

Properties

Molecular Formula

C18H13ClN4O6

Molecular Weight

416.8 g/mol

IUPAC Name

5-chloro-1,3-bis[(4-nitrophenyl)methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C18H13ClN4O6/c19-16-11-20(9-12-1-5-14(6-2-12)22(26)27)18(25)21(17(16)24)10-13-3-7-15(8-4-13)23(28)29/h1-8,11H,9-10H2

InChI Key

AQMWDQFBXFOKHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=O)N(C2=O)CC3=CC=C(C=C3)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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